tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromoethyl group, and a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 4-(2-bromoethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate undergoes various types of chemical reactions including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions[][4].
Major Products Formed
Substitution Reactions: Products include various substituted carbamates depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Products include phenolic derivatives and quinones.
Scientific Research Applications
Tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-bromoethyl)carbamate: Similar in structure but lacks the phenyl ring.
Tert-butyl (4-bromophenyl)carbamate: Similar but with a bromine atom directly attached to the phenyl ring instead of the bromoethyl group.
N-Boc-4-(bromomethyl)aniline: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Its structure provides a balance between hydrophobic and hydrophilic properties, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
218943-57-8 |
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Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.2 |
Purity |
95 |
Origin of Product |
United States |
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